molecular formula C22H16BrFN2O3S B11224645 6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11224645
M. Wt: 487.3 g/mol
InChI Key: BJVAELVLUAIEDG-UHFFFAOYSA-N
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Description

6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structural features, including an allyl group, a bromo-fluorophenyl moiety, and a dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo-thiazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyl group: This step often involves an allylation reaction using allyl halides under basic conditions.

    Incorporation of the bromo-fluorophenyl moiety: This can be done through a halogenation reaction, where bromine and fluorine atoms are introduced using specific reagents like N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-allyl-N-(4-chloro-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • 6-allyl-N-(4-bromo-2-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

Compared to similar compounds, 6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of both bromo and fluoro substituents. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16BrFN2O3S

Molecular Weight

487.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H16BrFN2O3S/c1-2-11-26-20-10-7-14(22(27)25-19-9-8-15(23)13-18(19)24)12-17(20)16-5-3-4-6-21(16)30(26,28)29/h2-10,12-13H,1,11H2,(H,25,27)

InChI Key

BJVAELVLUAIEDG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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